molecular formula C11H17NO B13985204 alpha-((Dimethylamino)methyl)benzeneethanol CAS No. 71151-29-6

alpha-((Dimethylamino)methyl)benzeneethanol

Cat. No.: B13985204
CAS No.: 71151-29-6
M. Wt: 179.26 g/mol
InChI Key: FJTKLVBCDXULJP-UHFFFAOYSA-N
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Description

Alpha-((Dimethylamino)methyl)benzeneethanol is an organic compound with the molecular formula C11H17NO. It contains a benzene ring, a dimethylamino group, and an ethanol group. This compound is known for its unique chemical structure, which includes a tertiary amine and a secondary alcohol. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Dimethylamino)methyl)benzeneethanol typically involves the reaction of benzyl chloride with dimethylamine, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Dimethylamino)methyl)benzeneethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Production of benzyl alcohol or dimethylamine derivatives.

    Substitution: Formation of nitrobenzene or bromobenzene derivatives.

Scientific Research Applications

Alpha-((Dimethylamino)methyl)benzeneethanol is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-((Dimethylamino)methyl)benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tertiary amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The secondary alcohol group can also participate in hydrogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanol, α,β-dimethyl-: Similar in structure but with different substituents on the benzene ring.

    Benzenemethanol, α-methyl-: Contains a methyl group instead of a dimethylamino group.

    Benzyl alcohol: Lacks the dimethylamino group and has different chemical properties.

Uniqueness

Alpha-((Dimethylamino)methyl)benzeneethanol is unique due to its combination of a tertiary amine and a secondary alcohol, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

71151-29-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(dimethylamino)-3-phenylpropan-2-ol

InChI

InChI=1S/C11H17NO/c1-12(2)9-11(13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3

InChI Key

FJTKLVBCDXULJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)O

Origin of Product

United States

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